molecular formula C13H13Cl2N3O2S B6072542 2,6-DICHLOROBENZYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER

2,6-DICHLOROBENZYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER

Cat. No.: B6072542
M. Wt: 346.2 g/mol
InChI Key: SAOATLPQNGAPNB-UHFFFAOYSA-N
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Description

2,6-DICHLOROBENZYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER is a synthetic organic compound that combines a dichlorobenzyl group with a morpholino-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DICHLOROBENZYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-morpholino-1,2,5-thiadiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-DICHLOROBENZYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2,6-DICHLOROBENZYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,6-DICHLOROBENZYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with hydrophobic pockets in proteins, while the morpholino-thiadiazole moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Similar structure but with a chloro group instead of a dichlorobenzyl group.

    4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: Another related compound with a different substitution pattern.

Uniqueness

2,6-DICHLOROBENZYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER is unique due to the presence of both the dichlorobenzyl and morpholino-thiadiazole groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

IUPAC Name

4-[4-[(2,6-dichlorophenyl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2S/c14-10-2-1-3-11(15)9(10)8-20-13-12(16-21-17-13)18-4-6-19-7-5-18/h1-3H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOATLPQNGAPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSN=C2OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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